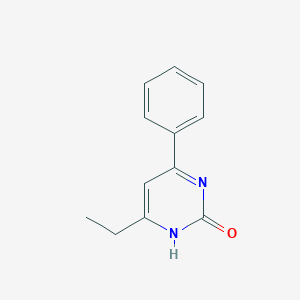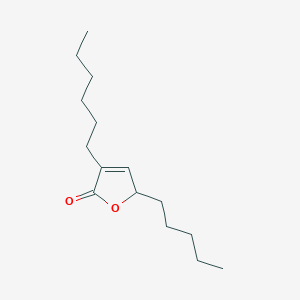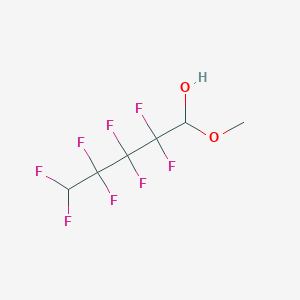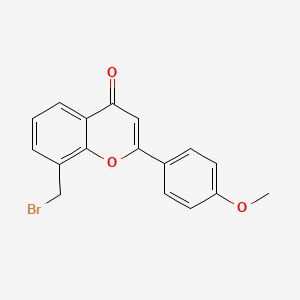![molecular formula C20H14O3 B14399651 4-Methoxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one CAS No. 87937-66-4](/img/structure/B14399651.png)
4-Methoxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one is a compound belonging to the class of naphthopyrans These compounds are known for their photochromic properties, which means they can change color when exposed to light
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one typically involves heating 4-methoxy-1-naphthol with a 1,1-diarylprop-2-yn-1-ol. This reaction is carried out in the presence of an acid catalyst such as pyridinium p-toluenesulfonate (PPTS) and trimethyl orthoformate in 1,2-dichloroethane under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling large quantities of reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methoxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Applications De Recherche Scientifique
4-Methoxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one has several scientific research applications:
Chemistry: It is used as a photochromic material in the development of molecular switches and sensors.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in photodynamic therapy.
Mécanisme D'action
The mechanism of action of 4-Methoxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one involves its photochromic behavior. Upon exposure to UV light, the compound undergoes a reversible ring-opening reaction to form colored merocyanine dyes . This process involves the absorption of light, which excites the molecule to a higher energy state, leading to the cleavage of a bond and the formation of the colored species. The molecular targets and pathways involved in this process are primarily related to the electronic transitions within the molecule.
Comparaison Avec Des Composés Similaires
3H-Naphtho[2,1-b]pyran: Another naphthopyran with similar photochromic properties.
4-Methoxy-6-(4-methoxyphenethyl)-5,6-dihydro-2H-pyran-2-one: A related compound with different substituents that affect its chemical behavior.
4-Methoxy-6-phenethyl-2H-pyran-2-one: Another structurally similar compound with variations in its photochromic properties.
Uniqueness: 4-Methoxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one is unique due to its specific substitution pattern, which influences its photochromic behavior and makes it suitable for particular applications in photochromic lenses and molecular switches .
Propriétés
Numéro CAS |
87937-66-4 |
|---|---|
Formule moléculaire |
C20H14O3 |
Poids moléculaire |
302.3 g/mol |
Nom IUPAC |
4-methoxy-3-phenylbenzo[h]chromen-2-one |
InChI |
InChI=1S/C20H14O3/c1-22-19-16-12-11-13-7-5-6-10-15(13)18(16)23-20(21)17(19)14-8-3-2-4-9-14/h2-12H,1H3 |
Clé InChI |
UCWANBVZTVTDII-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=O)OC2=C1C=CC3=CC=CC=C32)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)propyl]-N'-phenylurea](/img/structure/B14399584.png)

![1-[1,3,3,4,4,5,5,5-Octafluoro-2-(trifluoromethyl)pent-1-en-1-yl]pyrrolidine](/img/structure/B14399603.png)

methanone](/img/structure/B14399616.png)

![4,4'-Dipropyl[1,1'-bi(cyclohexane)]-4-ol](/img/structure/B14399633.png)

![3,5-Dinitro-2-[(E)-{8-[(propan-2-yl)amino]quinolin-5-yl}diazenyl]benzonitrile](/img/structure/B14399645.png)
![6-tert-Butyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14399666.png)


![4,4'-[Propane-1,3-diylbis(oxy)]bis(1,3-benzoxazole)](/img/structure/B14399678.png)
